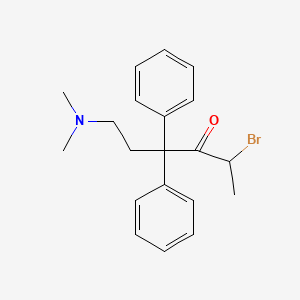
2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one typically involves multiple steps, including the introduction of the bromine atom and the dimethylamino group. One common method involves the bromination of a precursor compound followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-chloro-purine
Uniqueness
2-Bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one is unique due to its specific combination of functional groups and structural features The presence of both bromine and dimethylamino groups, along with the diphenylhexanone backbone, distinguishes it from other similar compounds
Properties
CAS No. |
7500-21-2 |
|---|---|
Molecular Formula |
C20H24BrNO |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-6-(dimethylamino)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C20H24BrNO/c1-16(21)19(23)20(14-15-22(2)3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
QKDRRZAXYCJGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)

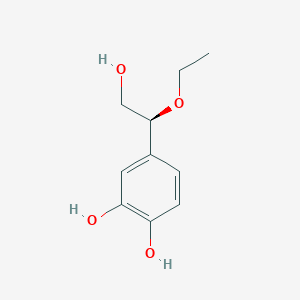

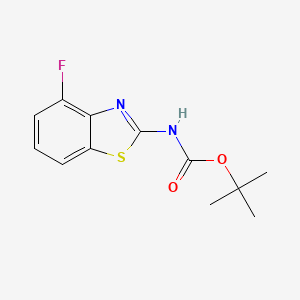
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
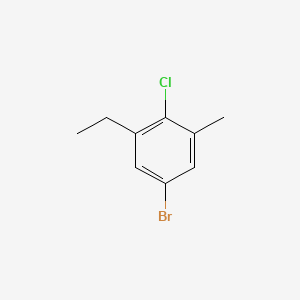
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
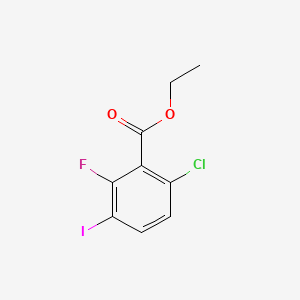
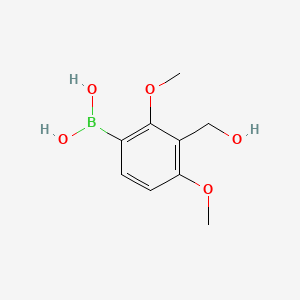
![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
